molecular formula C13H17F3N2 B3059913 1-[2-(Trifluoromethyl)phenethyl]piperazine CAS No. 141929-43-3

1-[2-(Trifluoromethyl)phenethyl]piperazine

Cat. No.: B3059913
CAS No.: 141929-43-3
M. Wt: 258.28 g/mol
InChI Key: PQDBRNHOQMVKBC-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenethyl]piperazine is a chemical compound known for its unique chemical structure and potential biological activities. It has garnered significant attention in various fields of research due to its distinctive properties. The compound has a molecular formula of C13H17F3N2 and a molecular weight of 258.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)phenethyl]piperazine typically involves the reaction of 1,2-diamine derivatives with sulfonium salts . One common method includes the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Another approach involves the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)phenethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenethyl]piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with various receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

    1-[3-(Trifluoromethyl)phenyl]piperazine: Another trifluoromethyl-substituted piperazine with similar biological activities.

    Benzylpiperazine: A piperazine derivative known for its stimulant effects.

    Meta-chlorophenylpiperazine: A related compound with significant affinity for serotonin receptors.

Uniqueness: 1-[2-(Trifluoromethyl)phenethyl]piperazine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)12-4-2-1-3-11(12)5-8-18-9-6-17-7-10-18/h1-4,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDBRNHOQMVKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388569
Record name 1-[2-(trifluoromethyl)phenethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

141929-43-3
Record name 1-[2-(trifluoromethyl)phenethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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